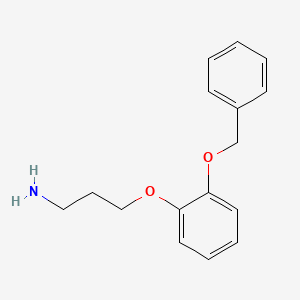

3-(2-Benzyloxyphenoxy)-propylamine

Übersicht

Beschreibung

3-(2-Benzyloxyphenoxy)-propylamine, commonly referred to as BOPP, is an amine compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and polar organic solvents. BOPP is synthesized by a chemical reaction between benzyl chloride and 2-phenoxypropylamine. It has a molecular weight of 215.26 g/mol and a melting point of 128-131°C. BOPP has a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Tetrahydro-2-Benzazepines : Research by Berney and Jauner (1976) highlights the N-acylation of 3-(3,4-Dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides, leading to the synthesis of 1-aralkyl-dihydro-2-benzazepines after a Bischler-Napieralski ring closure (Berney & Jauner, 1976).

Photocatalytic Electron-Transfer Oxidation : Ohkubo et al. (2006) discuss the photooxidation of benzylamine (PhCH2NH2) with molecular oxygen (O2) under specific photoirradiation conditions. This research is significant for understanding the photocatalytic reaction mechanisms involving compounds like benzylamine (Ohkubo, Nanjo, & Fukuzumi, 2006).

Applications in Carbohydrate Chemistry : Andersen et al. (2015) discovered the effectiveness of 3-(dimethylamino)-1-propylamine (DMAPA) in anomeric deacylation reactions, useful in carbohydrate chemistry for producing 1-O deprotected sugars (Andersen, Heuckendorff, & Jensen, 2015).

Pharmaceutical Research

Antiarrhythmic Activity : Research by Butera et al. (1991) involves the synthesis of 1-(aryloxy)-2-propanolamines and related propylamine derivatives, focusing on their potential as class III antiarrhythmic agents (Butera et al., 1991).

Analgesic Agents : Glamkowski et al. (1985) synthesized a series of 3-(1-indolinyl)benzylamines and related compounds, identifying them as a novel class of analgesic agents with unique chemical structures and biological profiles (Glamkowski et al., 1985).

Material Science and Photovoltaics

Perovskite Solar Cells : Feng Wang et al. (2016) introduced benzylamine as a surface passivation molecule to improve the moisture-resistance and electronic properties of perovskites, which are critical in the field of solar cell technology (Wang et al., 2016).

Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs) : Ferdowsi et al. (2018) studied the design and synthesis of a metal-free organic sensitizer suitable for application in DSSCs, highlighting the potential of compounds like triphenylamine in solar energy conversion (Ferdowsi et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways and their downstream effects .

Pharmacokinetics

Benzylic compounds are generally known to show enhanced reactivity due to the adjacent aromatic ring . This could potentially influence the compound’s bioavailability.

Result of Action

The compound’s interactions with its targets could potentially lead to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Benzyloxyphenoxy)-propylamine. For instance, the compound’s reactivity may be influenced by the presence of other reactive species in the environment .

Eigenschaften

IUPAC Name |

3-(2-phenylmethoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBPZZHBZJJOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Benzyloxyphenoxy)-propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)